6-Bromo-7-chloro-1H-indazole
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Overview
Description
6-Bromo-7-chloro-1H-indazole is a heterocyclic compound characterized by the presence of both bromine and chlorine atoms attached to an indazole ring.
Mechanism of Action
Target of Action
6-Bromo-7-chloro-1H-indazole is a heterocyclic compound that has been synthesized and evaluated for various biological activities Indazole-containing compounds have been known to have a wide variety of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Mode of Action
Indazole derivatives have been known to interact with their targets and cause changes that result in their medicinal properties . For instance, some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines, causing a block in the G0–G1 phase of the cell cycle .
Biochemical Pathways
Indazole derivatives have been known to affect various biochemical pathways, leading to their wide variety of medicinal properties .
Result of Action
Some indazole derivatives have been found to have significant antiproliferative activity, inhibiting the growth of various cancer cell lines .
Action Environment
The synthesis of indazoles has been known to involve reactions under various conditions, including catalyst- and solvent-free conditions, which could potentially influence the action of the compound .
Biochemical Analysis
Biochemical Properties
Indazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Indazole derivatives have been found to have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Indazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-7-chloro-1H-indazole typically involves the halogenation of indazole derivatives. One common method includes the bromination and chlorination of 1H-indazole using bromine and chlorine sources under controlled conditions. For instance, the reaction of 1H-indazole with bromine and chlorine in the presence of a suitable catalyst can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-7-chloro-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield dehalogenated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted indazole derivatives can be formed.
Oxidation Products: Oxidized forms of the compound, such as indazole oxides.
Reduction Products: Dehalogenated indazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Comparison with Similar Compounds
- 6-Bromo-5-chloro-1H-indazole
- 4-Bromo-6-chloro-1H-indazole
- 5-Bromo-7-chloro-1H-indazole
Comparison: 6-Bromo-7-chloro-1H-indazole is unique due to the specific positioning of the bromine and chlorine atoms on the indazole ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct pharmacological properties and reactivity patterns, making it a valuable compound for targeted research and development .
Properties
IUPAC Name |
6-bromo-7-chloro-1H-indazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-5-2-1-4-3-10-11-7(4)6(5)9/h1-3H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVKLYIQWYWMTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=NN2)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427405-47-7 |
Source
|
Record name | 6-bromo-7-chloro-1H-indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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